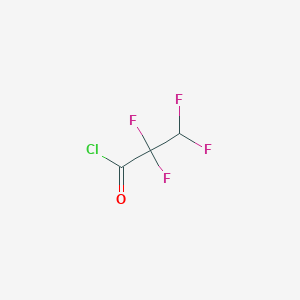

2,2,3,3-Tetrafluoropropanoyl chloride

Descripción general

Descripción

2,2,3,3-Tetrafluoropropanoyl chloride is a chemical compound that is part of a broader class of fluorinated organic molecules. These compounds are of significant interest due to their unique chemical and physical properties, which make them useful in various applications, including polymer chemistry and pharmaceuticals. The data provided suggests that derivatives of similar fluorinated compounds have been synthesized and studied for their potential uses in different chemical reactions and material science applications.

Synthesis Analysis

The synthesis of related fluorinated compounds involves the use of different reagents and starting materials. For instance, 2-diazo-3,3,3-trifluoropropionyl chloride is synthesized from trifluorodiazoethane and phosgene, indicating the use of diazo compounds and reactive chlorinating agents in the synthesis of such molecules . Another example is the improved synthesis of 2,3,3-trifluoroprop-2-enol from 2,2,3,3-tetrafluoropropanol, which involves the use of bases such as NaH and lithium diisopropylamine . Additionally, the preparation of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride from 2,2,3,3-tetrafluoropropyl tosylate represents a two-step procedure that highlights the versatility of fluorinated compounds in synthesis .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be quite complex and is often characterized by the presence of multiple fluorine atoms, which can significantly influence the chemical behavior of the molecule. For example, the synthesis of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes involves tetrafunctionalized tetrasilanes, which exhibit a distorted octahedral coordination of the central silicon atoms . This indicates that the presence of fluorine can lead to unique structural motifs and coordination geometries in the resulting compounds.

Chemical Reactions Analysis

Fluorinated compounds participate in a variety of chemical reactions. The derivatives of 2-diazo-3,3,3-trifluoropropionyl chloride, for instance, are used for photoaffinity labeling of enzymes and show different photolysis behavior compared to other diazoacyl reagents . The copolymerization of vinylidene fluoride with 2,3,3-trifluoroprop-2-enol demonstrates the reactivity of fluorinated monomers in polymer chemistry, with the determination of reactivity ratios and azeotropic points . Furthermore, the reaction of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride with ethyl acrylate leads to functionalized enamines and ring-substituted thiazine dioxides, showcasing the potential for creating complex organic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the high electronegativity and small size of fluorine atoms. These properties can affect the stability, reactivity, and overall behavior of the molecules. For example, the acid stability of 2-diazo-3,3,3-trifluoropropionyl chloride derivatives suggests that the incorporation of fluorine can enhance the resilience of certain functional groups . The electron-accepting nature of 2,3,3-trifluoroprop-2-enol, as indicated by its Q and e values, further exemplifies the impact of fluorine on the electronic properties of these molecules . The structural analysis of tetrakis(trifluoromethanesulfonato)tetrasilanes reveals the influence of fluorine on the coordination geometry and potential for hexacoordination in silicon-based compounds .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis of Tetrasilanes : 2,2,3,3-Tetrafluoropropanoyl chloride has been utilized in the synthesis of novel tetrafunctionalized tetrasilanes, displaying a distorted octahedral coordination of silicon atoms. These compounds can serve as versatile materials for further chemical synthesis (Haga, Burschka, & Tacke, 2008).

Catalytic and Electrochemical Applications

- Electrocatalytic Reactor : A functional electrocatalytic reactor using nano-MnOx and porous Ti electrodes has been developed for the selective oxidation of 2,2,3,3-tetrafluoro-1-propanol to high-value chemicals, demonstrating efficient conversion and selectivity under optimized conditions (Wang et al., 2014).

Organic Synthesis

- Functionalized Enamines Synthesis : The compound has been employed in the preparation of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride, leading to various regioisomeric products and functionalized enamines, demonstrating its versatility in organic synthesis (Siry, Ogurok, & Shermolovich, 2014).

Environmental Applications

- Wastewater Treatment : Research has been conducted on the mineralization and defluoridation of 2,2,3,3-tetrafluoro-1-propanol wastewater using a novel three-phase fluidized bed reactor. This system combines photooxidation and adsorption processes for efficient mineralization and fluoride removal (Shih, Tsai, & Huang, 2013).

Chemical Analysis and Spectroscopy

- Chlorine Atom Reaction Study : The reaction of heptafluorobut-1-ene with chlorine atoms has been studied, revealing the formation of major products like carbonyl difluoride and 2,2,3,3-tetrafluoropropanoyl fluoride. This study aids in understanding the kinetic and spectroscopic properties of fluorinated olefins (Sapkota & Marshall, 2022).

Polymer Science

- Copolymerization Studies : The compound has been used in copolymerization reactions, demonstrating its potential in creating novel polymers and contributing to the field of polymer science (Guiot, Améduri, & Boutevin, 2002).

Safety And Hazards

2,2,3,3-Tetrafluoropropanoyl chloride is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements for this compound include H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2,2,3,3-tetrafluoropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF4O/c4-1(9)3(7,8)2(5)6/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASQMECTPQYEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)Cl)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380241 | |

| Record name | 2,2,3,3-tetrafluoropropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3-Tetrafluoropropanoyl chloride | |

CAS RN |

663-73-0 | |

| Record name | 2,2,3,3-tetrafluoropropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 663-73-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)

![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)

![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)